4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol
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Overview
Description
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol is a heterocyclic compound that features a pyrazole ring attached to a pyrrolidine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-ol with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated pyrrolidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the pyrazole or pyrrolidine rings can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole-4-ol: A precursor in the synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol.
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.
Other pyrazole ethers: Compounds with pyrazole rings linked to different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)oxypyrrolidin-3-ol |
InChI |
InChI=1S/C9H15N3O2/c1-2-12-6-7(3-11-12)14-9-5-10-4-8(9)13/h3,6,8-10,13H,2,4-5H2,1H3 |
InChI Key |
NDROWMWCGFWYIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OC2CNCC2O |
Origin of Product |
United States |
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